molecular formula C13H10N4O B2989612 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-04-5

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

Cat. No. B2989612
CAS RN: 338406-04-5
M. Wt: 238.25
InChI Key: HVJJUIYBLSDYOK-UHFFFAOYSA-N
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Description

“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatility in drug design due to its relatively simple structure . They have been used in various applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The choice of substituents on the triazolo[1,5-a]pyrimidine ring can significantly influence the properties and potential applications of the resulting compounds .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is similar to that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the ring . These compounds have been used in various applications, including as potential treatments for cancer and parasitic diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and substituents . These compounds have been described as having favorable ADME-PK properties .

Scientific Research Applications

Synthesis and Structural Insights

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide belongs to the class of compounds known for their significant role in medicinal and pharmaceutical chemistry due to their wide range of biological activities. The synthesis methods and structural characteristics of this class of compounds provide foundational knowledge for their application in scientific research.

  • Synthesis Approaches : Innovative synthetic methodologies have been developed to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, which is central to the chemical structure of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide. For example, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been employed for the efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a metal-free approach to oxidative N-N bond formation with high yields and short reaction times (Zheng et al., 2014). Additionally, cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride has been utilized to prepare [1,2,4]Triazolo[1,5‐a]pyridines without substituents on the 2-position, showcasing the versatility in synthesizing triazoles substituted at any position on the pyridine ring under mild conditions (Huntsman & Balsells, 2005).

Pharmacological Significance

The pharmacological significance of compounds featuring the [1,2,4]Triazolo[1,5-a]pyrimidine scaffold, which is closely related to N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide, highlights their potential in drug development and therapeutic applications.

  • Wide Range of Activities : The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, anti-tubercular, and antihypertensive activities. This versatility underscores the potential of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide derivatives in various therapeutic areas. The scaffold's inclusion in several clinical trials and marketed drugs such as Trapidil and Pyroxsulam highlights its medicinal chemistry significance (Merugu, Cherukupalli, & Karpoormath, 2022).

Mechanism of Action

Target of Action

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a synthetic compound that has been found to exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This interaction results in the inhibition of the targets, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can impact the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . The exact downstream effects can vary depending on the specific target and the biological context.

Pharmacokinetics

The compound’s molecular weight (30713 g/mol ) and structure suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The molecular and cellular effects of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide’s action depend on the specific target and the biological context. For example, its inhibition of JAK1 and JAK2 can lead to reduced cell growth and immune response . .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and substituents . As with any compound, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are promising. These compounds have found numerous applications in medicinal chemistry and continue to be the subject of ongoing research . For example, triazolo[1,5-a]pyrimidine indole derivatives have been identified as potential anticancer agents .

properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(10-5-2-1-3-6-10)16-11-7-4-8-17-12(11)14-9-15-17/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJUIYBLSDYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

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